

An In-depth Technical Guide to 3,5-Dibromo-1-trimethylsilylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Dibromo-1-trimethylsilylbenzene
Cat. No.:	B096220

[Get Quote](#)

Subject: **3,5-Dibromo-1-trimethylsilylbenzene** CAS Number: 17878-23-8

Abstract

This guide provides a comprehensive technical overview of **3,5-Dibromo-1-trimethylsilylbenzene**, a versatile organosilicon compound pivotal to modern synthetic chemistry. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthetic protocol, and elucidate its strategic application in selective cross-coupling reactions. This document is intended for researchers, chemists, and process development scientists who require a functional understanding of this reagent's capabilities as a programmable building block in the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates.

Core Compound Profile

3,5-Dibromo-1-trimethylsilylbenzene, also known by its IUPAC name (3,5-dibromophenyl)trimethylsilane, is a crystalline solid at room temperature.^[1] Its structure is characterized by a benzene ring symmetrically substituted with two bromine atoms at the meta positions relative to a trimethylsilyl (TMS) group. This specific arrangement of functional groups is not accidental; it is designed to offer chemists a high degree of control over subsequent chemical transformations.

The two bromine atoms serve as reliable handles for metal-catalyzed cross-coupling reactions, while the TMS group can act as a sterically bulky blocking group, a director for electrophilic substitution, or a synthetic equivalent of a proton or other functional group after protodesilylation or other transformations.

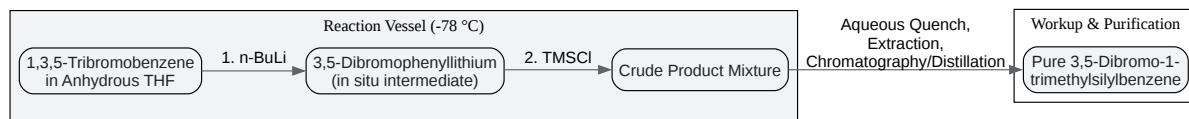
Table 1: Physicochemical and Spectroscopic Properties

Property	Value	Source(s)
CAS Number	17878-23-8	[1] [2]
Molecular Formula	C ₉ H ₁₂ Br ₂ Si	[1] [3]
Molecular Weight	308.09 g/mol	[1] [3]
Appearance	White to off-white powder or lump	[1]
Melting Point	38.0 to 42.0 °C	[1]
Boiling Point	280.1 °C	[1]
Density	1.53 g/cm ³	[1]
InChI Key	SZQQTWLBYAKIOT- UHFFFAOYSA-N	[1]
Canonical SMILES	C(C)C1=CC(=CC(=C1)Br)Br	[1]
¹ H NMR (CDCl ₃)	δ ~7.6 (t, 1H, Ar-H), ~7.4 (d, 2H, Ar-H), ~0.25 (s, 9H, Si(CH ₃) ₃)	Inferred from structure
¹³ C NMR (CDCl ₃)	δ ~140 (C-Si), ~135 (CH), ~130 (CH), ~123 (C-Br), ~-1.0 (Si(CH ₃) ₃)	Inferred from structure

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will display a characteristic AX₂ spin system.

Synthesis and Purification: A Field-Tested Protocol

The most direct and reliable synthesis of **3,5-Dibromo-1-trimethylsilylbenzene** involves the selective monolithiation of 1,3,5-tribromobenzene followed by electrophilic quenching with chlorotrimethylsilane (TMSCl). This approach leverages the principles of halogen-metal exchange, a cornerstone of organometallic chemistry.


Causality in Experimental Design: The choice of 1,3,5-tribromobenzene is strategic; its C_3 symmetry simplifies the initial reaction landscape.^[4] The reaction is performed at -78 °C to ensure kinetic control. At this low temperature, the rate of the second halogen-metal exchange is significantly suppressed, allowing for the selective formation of the mono-lithiated intermediate. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical for efficient halogen-metal exchange over other potential side reactions.

Detailed Laboratory Protocol:

- **Apparatus Setup:** A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system must be maintained under a positive pressure of inert gas throughout the procedure.
- **Reagent Charging:** To the flask, add 1,3,5-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
- **Electrophilic Quench:** Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature below -70 °C.
- **Warm-up and Quench:** After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

- Final Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the pure **3,5-Dibromo-1-trimethylsilylbenzene** as a white solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,5-Dibromo-1-trimethylsilylbenzene**.

Reactivity and Strategic Application

The synthetic utility of **3,5-Dibromo-1-trimethylsilylbenzene** stems from the differential reactivity of its C-Br and C-Si bonds. This allows for a programmed, stepwise functionalization of the aromatic ring.

Pillar 1: Selective Functionalization at C-Br Bonds

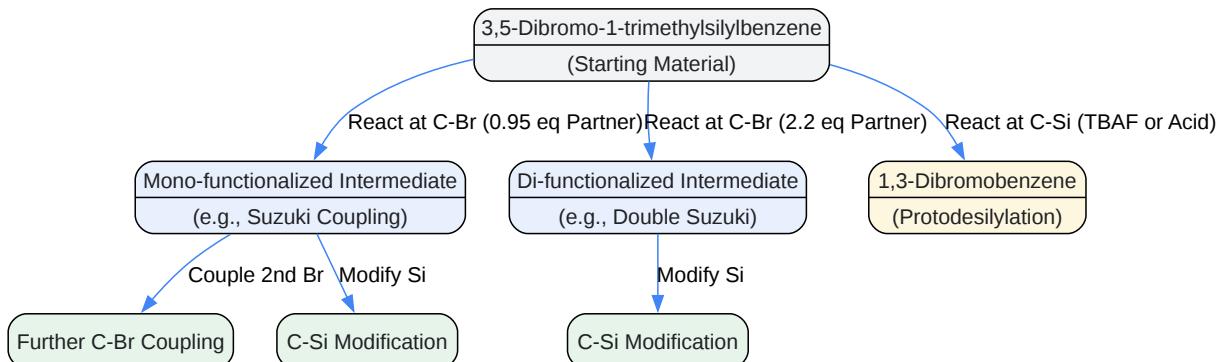
The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[5][6] Due to the electronic and steric similarity of the two bromine atoms, achieving selective mono-functionalization can be challenging and often requires careful control of stoichiometry (i.e., using a slight sub-stoichiometric amount of the coupling partner). However, double cross-coupling is readily achieved with an excess of the coupling partner.

Representative Protocol: Suzuki-Miyaura Mono-Arylation

- Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine **3,5-Dibromo-1-trimethylsilylbenzene** (1.0 eq), the desired arylboronic acid (0.95 eq), a palladium

catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base like potassium carbonate (K_2CO_3 , 2.0-3.0 eq).

- Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
- Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.
- Purification: The desired mono-arylated product is isolated from starting material and the diarylated byproduct via column chromatography.


Pillar 2: Reactivity at the C-Si Bond

The trimethylsilyl group is stable to many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, it can be selectively cleaved or replaced under specific conditions:

- Protodesilylation: Treatment with an acid (e.g., trifluoroacetic acid, TFA) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) will replace the TMS group with a hydrogen atom.
- Ipso-Substitution: The C-Si bond can be targeted for electrophilic substitution reactions, such as halogenation (e.g., with ICl or Br_2), to install a different halogen at that position after the C-Br positions have been functionalized.

Logical Reactivity Diagram

This differential reactivity allows for a logical approach to synthesizing complex, multi-substituted aromatic compounds.

[Click to download full resolution via product page](#)

Caption: Strategic pathways for functionalizing the core scaffold.

Applications in Research & Development

The predictable reactivity of **3,5-Dibromo-1-trimethylsilylbenzene** makes it a valuable building block in several advanced fields:

- **Organic Electronics:** It serves as a precursor for C_3 -symmetric molecules and dendrimers used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.^{[7][8]} The ability to sequentially add different aromatic groups allows for the fine-tuning of electronic properties.
- **Pharmaceutical Synthesis:** In drug discovery, this reagent allows for the construction of complex scaffolds. Chemists can install a pharmacophore at one position via cross-coupling and then use the remaining reactive sites to append groups that modulate solubility, metabolic stability, or target binding.
- **Covalent Organic Frameworks (COFs):** Symmetrically substituted building blocks are essential for creating porous, crystalline COFs.^[4] After double cross-coupling reactions, the central ring of the starting material becomes a node in a larger, ordered polymeric structure.

Safety and Handling

While not classified as acutely hazardous, standard laboratory precautions are required.[9]

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some organosilanes can be sensitive to air and moisture.[9]

Conclusion

3,5-Dibromo-1-trimethylsilylbenzene is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure offers a clear and predictable hierarchy of reactivity, enabling chemists to build complex, multi-substituted aromatic systems with a high degree of control. From advanced materials to intricate pharmaceutical scaffolds, its utility is rooted in the logical and selective manner in which its C-Br and C-Si bonds can be addressed. Understanding the principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this versatile building block.

References

- USA Chemical Suppliers. (n.d.). **3,5-dibromo-1-trimethylsilylbenzene** suppliers USA.
- Coleman, G. H., & Talbot, W. F. (1933). sym.-Tribromobenzene. *Organic Syntheses*, 13, 96. doi:10.15227/orgsyn.013.0096.
- Royal Society of Chemistry. (2015). Supplementary Information: A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.
- Biscoe, M. R., & Fors, B. P. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. *ACS Catalysis*, 11(15), 9583–9590.
- Wikipedia. (n.d.). 1,3,5-Tribromobenzene.
- Wang, X., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diyne. *RSC Advances*, 12(20), 12596–12600.
- ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross-Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5-Trisubstituted Pyridines.

- MDPI. (2020). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3,5-Dibromo-1-trimethylsilylbenzene 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 3,5-Dibromo-1-trimethylsilylbenzene | CymitQuimica [cymitquimica.com]
- 4. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 5. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-dibromo-1-trimethylsilylbenzene suppliers USA [americanchemicalsuppliers.com]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromo-1-trimethylsilylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096220#3-5-dibromo-1-trimethylsilylbenzene-cas-number-17878-23-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com